molecular formula C9H12NNaO3 B2685800 sodium 2-oxo-octahydro-1H-indole-6-carboxylate CAS No. 2172018-86-7

sodium 2-oxo-octahydro-1H-indole-6-carboxylate

Cat. No.: B2685800
CAS No.: 2172018-86-7
M. Wt: 205.189
InChI Key: PSJGMTARGVCTFS-UHFFFAOYSA-M
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Description

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is a sodium salt derived from the carboxylic acid derivative of a bicyclic indole scaffold. The parent acid, 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid, features a fused bicyclic structure with a keto group at position 2 and a carboxylate moiety at position 5. The sodium salt enhances water solubility, making it advantageous for pharmaceutical formulations. This compound is structurally related to intermediates used in synthesizing kinase inhibitors, such as Nintedanib impurities, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name

sodium;2-oxo-1,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.Na/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8;/h5-7H,1-4H2,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJGMTARGVCTFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NC2CC1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172018-86-7
Record name sodium 2-oxo-octahydro-1H-indole-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-oxo-octahydro-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with sodium hydroxide. The process includes heating the reactants under controlled conditions to facilitate the formation of the desired compound. The reaction conditions often involve temperatures above 160°C and the use of solvents like dimethylformamide (DMF) for recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylate group in this compound is prone to decarboxylation under specific conditions, forming radicals or alkanes. This aligns with methodologies in decarboxylative halogenation and coupling reactions.

Reaction Type Conditions/Reagents Product Key Mechanism Source
Radical DecarboxylationPb(OAc)₄, Br₂ in CCl₄6-Bromo-octahydro-1H-indol-2-oneHomolytic cleavage of the carboxylate, radical bromination at C6
Thermal DecarboxylationHeating (150–200°C) in inert atmosphereOctahydro-1H-indol-2-oneLoss of CO₂ via thermal activation, yielding a saturated bicyclic amine ,

Mechanistic Notes :

  • Under radical conditions, the carboxylate undergoes homolytic cleavage to form a carbon-centered radical, which traps halogens (e.g., Br₂) .

  • Thermal decarboxylation proceeds through a six-membered transition state, releasing CO₂ .

Functionalization of the Ketone Group

The 2-oxo group can participate in reductions or nucleophilic additions, modifying the indole scaffold.

Reaction Type Conditions/Reagents Product Key Mechanism Source
Ketone ReductionNaBH₄, MeOH2-Hydroxy-octahydro-1H-indole-6-carboxylateHydride transfer to the carbonyl, forming a secondary alcohol
Enolate FormationLDA, THF (–78°C)Sodium enolate intermediateDeprotonation α to the ketone, enabling alkylation or aldol reactions

Applications :

  • Reduced alcohols serve as intermediates for esterification or ether synthesis.

  • Enolate chemistry facilitates C–C bond formation at the α-position .

Esterification and Amidation

The sodium carboxylate can be derivatized to esters or amides, enhancing lipophilicity for pharmaceutical applications.

Reaction Type Conditions/Reagents Product Key Mechanism Source
Alkyl Ester FormationR-X (e.g., CH₃I), DMF, 60°CMethyl 2-oxo-octahydro-1H-indole-6-carboxylateNucleophilic substitution (SN2) at the carboxylate oxygen ,
Amide CouplingEDC/HOBt, R-NH₂2-Oxo-octahydro-1H-indole-6-carboxamideActivation of carboxylate as an active ester, followed by amine nucleophilic attack

Synthetic Utility :

  • Ester derivatives are precursors for prodrugs (e.g., ACE inhibitors like trandolapril) .

  • Amidation introduces hydrogen-bonding motifs critical for target binding in drug design .

Ring-Opening and Rearrangement

The octahydroindole core may undergo ring-opening under acidic or basic conditions, though this is less common due to its stability.

Reaction Type Conditions/Reagents Product Key Mechanism Source
Acid-Catalyzed Hydrolysis6 M HCl, refluxLinear amino ketone derivativeProtonation of the amine, nucleophilic attack at the β-carbon

Considerations :

  • Ring-opening is thermodynamically disfavored but occurs under harsh acidic conditions .

Enzymatic Modifications

Biocatalytic processes may selectively functionalize the compound, leveraging its water solubility (as a sodium salt).

Reaction Type Conditions/Reagents Product Key Mechanism Source
Enzymatic HydrolysisProtease (e.g., Immozyme), pH 6–7, 25°CChiral amine intermediatesStereoselective cleavage of ester or amide bonds

Industrial Relevance :

  • Enzymatic resolutions are pivotal in synthesizing enantiopure intermediates for antihypertensive drugs .

Key Challenges and Limitations

  • Steric Hindrance : The bicyclic structure limits accessibility to the carboxylate and ketone groups, requiring optimized conditions for reactions.

  • Radical Stability : Decarboxylative halogenation yields vary due to competing side reactions (e.g., dimerization of radicals) .

  • Stereochemical Control : Reactions at the α-position of the ketone necessitate chiral catalysts to avoid racemization .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is often synthesized as an intermediate for various pharmaceutical agents. One notable application is in the synthesis of trandolapril, an antihypertensive medication that functions as an Angiotensin Converting Enzyme (ACE) inhibitor. The synthesis involves stereospecific processes that enhance yield and purity, utilizing methods such as chiral auxiliary-induced diastereoselective strategies .

Table 1: Synthesis Overview

MethodDescriptionYield (%)
Chiral Auxiliary MethodUses (S)-(-)-1-phenylethylamine for stereocontrolHigh
Acid-Catalyzed Ring ClosureEmploys acid solvents for efficient cyclizationModerate
Direct N-AlkylationInvolves selective alkylation with ethyl bromoacetateHigh

Cardiovascular Health

As an intermediate in the production of trandolapril, sodium 2-oxo-octahydro-1H-indole-6-carboxylate plays a crucial role in managing hypertension. Trandolapril is widely prescribed due to its efficacy in lowering blood pressure and improving heart function. Its mechanism involves inhibition of ACE, which leads to vasodilation and reduced blood volume .

Neuroprotective Effects

Emerging research indicates that derivatives of this compound may exhibit neuroprotective properties. A study highlighted the potential of related compounds in reducing neuronal damage during ischemic events. The mechanism involves modulation of glucocorticoid levels through inhibition of specific enzymes, suggesting a therapeutic avenue for neurodegenerative diseases .

Case Studies

  • Trandolapril Efficacy : Clinical trials have shown that trandolapril significantly lowers blood pressure in patients with hypertension. The compound's effectiveness was compared against other ACE inhibitors, demonstrating superior outcomes in specific patient demographics .
  • Neuroprotection in Stroke Models : In animal studies involving middle cerebral artery occlusion, compounds derived from this compound exhibited reduced infarction size and improved recovery metrics when administered post-stroke. This suggests a promising role in acute stroke management .

Mechanism of Action

The mechanism of action of sodium 2-oxo-octahydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs in the Indole Carboxylate Family

The sodium salt shares core structural features with several indole derivatives, differing primarily in substituents and oxidation states (Table 1).

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Applications
Sodium 2-oxo-octahydro-1H-indole-6-carboxylate ~229.2* Sodium carboxylate, keto High Pharmaceutical intermediates
2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid 191.16 Carboxylic acid, keto Moderate Synthesis of kinase inhibitors
Methyl 2-oxoindoline-6-carboxylate 205.19 Methyl ester, keto Low Intermediate in organic synthesis
Methyl 1-acetyl-2-oxoindoline-6-carboxylate 261.26 Acetylated amine, methyl ester Low Nintedanib impurity studies

*Calculated based on parent acid (191.16) + sodium (22.99).

Key Findings :

  • The sodium salt’s carboxylate group confers superior water solubility compared to its esterified analogs (e.g., methyl esters), which are lipophilic and less suited for aqueous formulations .
  • The parent acid (2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid) is a critical precursor for synthesizing the sodium salt and other derivatives, often requiring neutralization with sodium hydroxide .

Sulfonamide and Sulfonyl Chloride Derivatives

Compounds like 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride () and its sulfonamide derivatives differ in their fused bicyclic systems and functional groups:

  • Structural Divergence : The benzo[cd]indole scaffold introduces a larger aromatic system compared to the partially hydrogenated octahydro-indole core of the sodium salt.
  • Reactivity : Sulfonyl chlorides (e.g., compound 3 in ) are highly reactive, enabling nucleophilic substitutions to form sulfonamides, whereas the sodium carboxylate is more stable and suited for ionic interactions .
  • Synthetic Utility: Sulfonamide derivatives (e.g., N-(5-aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) are synthesized in moderate yields (38% for sulfonyl chloride), emphasizing their role in medicinal chemistry for target modulation .

Substituted Indoles with Hydroxy/Benzyloxy Groups

5-Hydroxy-1H-indole-2-carboxylic acid () and its benzyloxy analog (compound 15) demonstrate the impact of substituent position on cyclization and reactivity:

  • Regioselectivity : Cyclization of azidocinnamate esters (e.g., compound 8) yields regioisomeric indoles, with substituents at position 5 influencing reaction pathways (e.g., 40–45% yields for benzyloxy derivatives) .
  • Biological Relevance : Hydroxy and benzyloxy groups enhance hydrogen-bonding capabilities, which may improve target binding compared to the sodium salt’s carboxylate .

Quinazolinone and Isoindole Derivatives

Compounds like 2-(2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole () represent structurally distinct bicyclic systems:

  • Complexity: Quinazolinone-isoindole hybrids feature multiple fused rings and sulfur-containing linkages, increasing molecular rigidity compared to the sodium salt’s hydrogenated indole core .
  • Pharmacological Potential: Such systems are explored for kinase inhibition but face synthetic challenges due to steric hindrance .

Biological Activity

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

This compound features a unique indole structure which contributes to its biological activity. The indole scaffold is well-known for its presence in numerous biologically active compounds, including many pharmaceuticals.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of this compound have shown potent antibacterial and antifungal activities.

Microorganism Activity Reference
Staphylococcus aureus MIC: 8.7 µM
Escherichia coli MIC: 20 µM
Candida albicans IC50: 78 µM
Pseudomonas aeruginosa MIC: 9.375 µg/mL

These findings suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.

  • Induction of Apoptosis : Compounds derived from this compound have been shown to activate apoptotic pathways by modulating the expression of key proteins involved in cell survival and death.
  • Cell Cycle Arrest : Some studies report that these compounds can arrest the cell cycle at the G2/M phase, effectively halting the proliferation of cancer cells.
Cancer Cell Line IC50 (µM) Mechanism Reference
MCF7 (Breast Cancer) IC50: 14.8 µMInduces apoptosis
HepG2 (Liver Cancer) IC50: 18.3 µMCell cycle arrest
H1299 (Lung Cancer) IC50: 449.5 µMROS production

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the indole scaffold can significantly enhance potency and selectivity against target cells.

Key Findings from SAR Studies

  • Substituents at the C8 position significantly affect TLR4 agonist activity.
  • Methylation at N5 reduces toxicity while maintaining biological activity.

These modifications highlight the importance of molecular design in enhancing the therapeutic potential of indole-based compounds.

Case Studies

Recent studies have explored various derivatives of this compound, revealing promising results across different biological assays:

  • Anticancer Activity : A derivative exhibited selective cytotoxicity against MCF7 cells with minimal effects on normal cells, indicating a favorable therapeutic window.
  • Antimicrobial Efficacy : Another study reported a derivative that significantly reduced the minimum inhibitory concentration (MIC) for methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

  • Methodological Answer :
  • Standardized protocols : Document reagent purity thresholds (e.g., ≥98% TBHP) and moisture-sensitive steps (e.g., BF₃ handling under argon).
  • Collaborative validation : Share samples for cross-lab NMR/MS analysis to identify batch-specific impurities .

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